
Hydroxy Iloperidone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Iloperidone N-Oxide is a chemical compound with the molecular formula C24H29FN2O5 and a molecular weight of 444.496 g/mol . It is a derivative of Iloperidone, an atypical antipsychotic used to treat schizophrenia . The compound is characterized by the presence of a hydroxy group and an N-oxide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Iloperidone N-Oxide typically involves the oxidation of Iloperidone. Common oxidizing agents used for this purpose include sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct (UHP) . These reagents facilitate the formation of the N-oxide group under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors, such as packed-bed microreactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol, has been reported to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Iloperidone N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion back to Iloperidone or other reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, sodium perborate, UHP.
Reduction: Catalytic hydrogenation or chemical reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Iloperidone and other reduced forms.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Hydroxy Iloperidone N-Oxide has diverse applications in scientific research:
Chemistry: Used as a reference material for analytical methods, including high-resolution mass spectrometry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Hydroxy Iloperidone N-Oxide is related to its parent compound, Iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This antagonism helps in modulating neurotransmitter activity, which is crucial for its therapeutic effects in treating schizophrenia and other psychiatric disorders .
Comparison with Similar Compounds
Iloperidone: The parent compound, used as an antipsychotic.
Hydroxy Iloperidone: A major metabolite of Iloperidone with pharmacological activity.
Other N-Oxides: Compounds with similar N-oxide functional groups used in various chemical and pharmaceutical applications.
Uniqueness: Hydroxy Iloperidone N-Oxide is unique due to its specific combination of hydroxy and N-oxide functional groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C24H29FN2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 |
InChI Key |
YGRSHQHJWCMQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
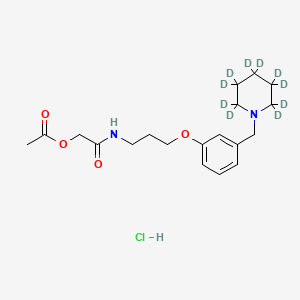

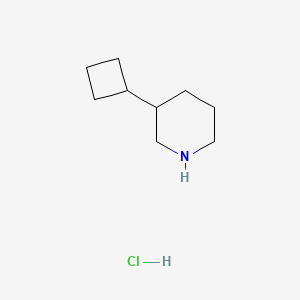
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
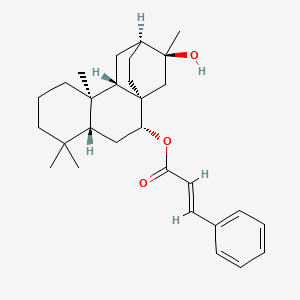
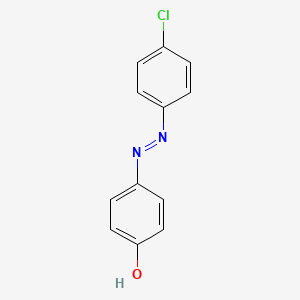
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
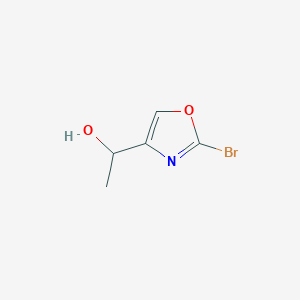
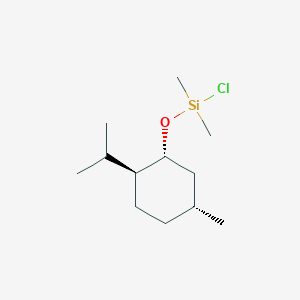
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
